molecular formula C14H17N5O2 B2687662 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878421-41-1

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2687662
CAS RN: 878421-41-1
M. Wt: 287.323
InChI Key: KCDZDEVBPANTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, also known as roscovitine, is a synthetic purine analog that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1990 by Meijer et al. and has since been found to have inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Mechanism of Action

Roscovitine acts as a competitive inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. By inhibiting these kinases, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione prevents the phosphorylation of key substrates involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. In addition, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has been shown to modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Roscovitine has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In neurodegenerative diseases, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has been shown to protect neurons from oxidative stress and apoptosis. In infectious diseases, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione inhibits viral replication by targeting viral kinases and host cell kinases involved in viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione for lab experiments is its specificity for CDKs, which allows for targeted inhibition of cell cycle regulation. In addition, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has been extensively studied and has a well-established mechanism of action. However, one limitation of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for research on 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione. One area of focus is the development of more potent analogs of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione that can be used in cancer therapy. Another area of research is the investigation of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione's effects on other signaling pathways, such as the NF-κB pathway, which may contribute to its anti-inflammatory effects. Finally, there is interest in exploring the potential of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione as a therapeutic agent for infectious diseases, particularly for emerging viral infections such as COVID-19.

Synthesis Methods

Roscovitine is synthesized by the reaction of 2,6-diaminopurine with diethyl malonate in the presence of sodium ethoxide, followed by the reaction with methyl acrylate and subsequent hydrolysis and decarboxylation. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

Roscovitine has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit CDKs, which are involved in cell cycle regulation, and thus has potential as an anti-cancer agent. It has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and human cytomegalovirus.

properties

IUPAC Name

2,4,7-trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-8(2)6-18-9(3)7-19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h7H,1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDZDEVBPANTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-8-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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